2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
CAS No.: 854137-78-3
Cat. No.: VC8421217
Molecular Formula: C11H18ClNO3S
Molecular Weight: 279.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 854137-78-3 |
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Molecular Formula | C11H18ClNO3S |
Molecular Weight | 279.78 g/mol |
IUPAC Name | 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide |
Standard InChI | InChI=1S/C11H18ClNO3S/c12-7-11(14)13(9-3-1-2-4-9)10-5-6-17(15,16)8-10/h9-10H,1-8H2 |
Standard InChI Key | DEIQINIBCQYWIW-UHFFFAOYSA-N |
SMILES | C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl |
Canonical SMILES | C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s molecular formula is C₁₁H₁₈ClNO₃S, with a molecular weight of 279.78 g/mol. Its IUPAC name, 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide, reflects the integration of three key functional groups:
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A chloroacetamide group at position 2, providing electrophilic reactivity.
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A cyclopentyl substituent contributing steric bulk and lipophilicity.
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A 1,1-dioxothiolan-3-yl moiety, a sulfone-containing five-membered ring that enhances solubility and participates in redox reactions .
The canonical SMILES representation, C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl, illustrates the connectivity of these groups.
Synthesis and Preparation
Synthetic Route
The synthesis involves a multi-step sequence starting from chloroacetyl chloride and appropriately functionalized amines:
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Nucleophilic Substitution: Chloroacetyl chloride reacts with cyclopentylamine to form N-cyclopentylchloroacetamide.
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Condensation: The intermediate is then coupled with 3-amino-1,1-dioxothiolane under basic conditions (e.g., triethylamine) to yield the final product .
Key Reaction:
Optimization Challenges
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Steric Hindrance: The cyclopentyl group limits reaction rates during condensation, necessitating elevated temperatures (80–100°C) .
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Byproduct Formation: Competing reactions at the sulfone group require careful stoichiometric control.
Chemical Reactivity and Mechanistic Insights
Electrophilic Reactivity
The chloroacetamide group acts as a strong electrophile, enabling nucleophilic substitutions with:
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Amines: Forms urea derivatives (e.g., with benzylamine).
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Thiols: Generates thioether linkages, useful in bioconjugation .
Sulfone-Mediated Transformations
The dioxothiolan ring undergoes ring-opening reactions under basic conditions, producing sulfinic acid derivatives. For example:
Biological Activities and Applications
Cysteine Profiling in Proteomics
A landmark study by Kuljanin et al. (2021) utilized this compound for high-throughput identification of reactive cysteines in cellular systems . Its electrophilic chloroacetamide group selectively modifies cysteine thiols, enabling:
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Mapping of druggable cysteine sites in proteins.
Comparative Analysis with Structural Analogues
Compound Name | Molecular Formula | Key Distinctions | Applications |
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2-Chloro-N-cyclopropylacetamide | C₅H₉ClNO | Smaller cycloalkyl group | Intermediate in agrochemicals |
N-(Dioxothiolan-3-yl)acetamide | C₆H₁₀NO₃S | Lacks chloro substituent | Solubility enhancer |
The unique combination of chloroacetamide and dioxothiolan in the target compound confers balanced reactivity and solubility, making it superior for covalent protein modification .
Future Research Directions
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Therapeutic Target Identification: Systematic screening against cancer cell lines to identify covalent inhibitors.
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Structural Optimization: Modifying the cyclopentyl group to enhance blood-brain barrier penetration.
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Ecotoxicology Studies: Assessing environmental persistence and biodegradability.
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